molecular formula C9H13N3O2 B12920138 Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate CAS No. 76480-61-0

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate

Cat. No.: B12920138
CAS No.: 76480-61-0
M. Wt: 195.22 g/mol
InChI Key: MGHTWZCCZGOZFH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl cyanoacetate with urea under basic conditions, followed by cyclization and methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The process can be optimized to improve yield and selectivity, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it can interact with nucleic acids, influencing gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dimethoxypyrimidine: Used in the synthesis of sulfa drugs.

    2-Amino-4,6-dihydroxypyrimidine: Investigated for its antiviral properties.

    5-Aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters: Known for their anti-inflammatory activities

Uniqueness

Ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

76480-61-0

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 6-amino-2,5-dimethylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3,(H2,10,11,12)

InChI Key

MGHTWZCCZGOZFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)C)N)C

Origin of Product

United States

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